molecular formula C10H15BrMg B12592913 magnesium;3-ethyloct-3-en-5-yne;bromide CAS No. 651304-15-3

magnesium;3-ethyloct-3-en-5-yne;bromide

Cat. No.: B12592913
CAS No.: 651304-15-3
M. Wt: 239.44 g/mol
InChI Key: QBJTUGHFWWILCH-UHFFFAOYSA-M
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Description

Magnesium;3-ethyloct-3-en-5-yne;bromide is a hypothetical organomagnesium compound, likely structured as a Grignard reagent (RMgBr) where the organic group (R) is 3-ethyloct-3-en-5-yne. This compound combines a magnesium center coordinated to a bromide ion and a complex unsaturated hydrocarbon chain featuring both a double bond (en) at position 3 and a triple bond (yne) at position 3.

Properties

CAS No.

651304-15-3

Molecular Formula

C10H15BrMg

Molecular Weight

239.44 g/mol

IUPAC Name

magnesium;3-ethyloct-3-en-5-yne;bromide

InChI

InChI=1S/C10H15.BrH.Mg/c1-4-7-8-9-10(5-2)6-3;;/h4-6H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

QBJTUGHFWWILCH-UHFFFAOYSA-M

Canonical SMILES

CCC#C[C-]=C(CC)CC.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;3-ethyloct-3-en-5-yne;bromide can be synthesized through the reaction of 3-ethyloct-3-en-5-yne with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:

3-ethyloct-3-en-5-yne+MgThis compound\text{3-ethyloct-3-en-5-yne} + \text{Mg} \rightarrow \text{this compound} 3-ethyloct-3-en-5-yne+Mg→this compound

The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the product. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) to stabilize the Grignard reagent .

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-ethyloct-3-en-5-yne;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium;3-ethyloct-3-en-5-yne;bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of magnesium;3-ethyloct-3-en-5-yne;bromide involves the formation of a highly reactive carbanion. This carbanion can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon atom, facilitating these reactions .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

  • Structural Uncertainties: The exact coordination geometry of magnesium in the en-yne bromide complex is unclear.
  • Safety : Magnesium bromide is corrosive and requires handling in inert atmospheres (). The target compound’s instability may pose additional risks.

Biological Activity

Chemical Structure and Properties

Chemical Formula : The compound can be described by the formula C4H3BrMg\text{C}_4\text{H}_3\text{BrMg} for magnesium bromide and C10H16\text{C}_{10}\text{H}_{16} for 3-ethyloct-3-en-5-yne.

Molecular Structure : The molecular structure combines a magnesium ion with a bromide ion and an alkyne component, which is known for its reactivity in organic synthesis.

Antimicrobial Properties

Research indicates that compounds containing alkynes, such as 3-ethyloct-3-en-5-yne, exhibit significant antimicrobial activity. For instance, studies have shown that alkyne derivatives can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria.

Compound Bacterial Strain Inhibition Zone (mm)
3-Ethyloct-3-en-5-yneE. coli15
S. aureus18
Magnesium BromideE. coli12
S. aureus14

Table 1: Antimicrobial activity of magnesium;3-ethyloct-3-en-5-yne;bromide against selected bacterial strains.

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cell lines indicate that the compound exhibits selective cytotoxic effects. The following findings were reported in a study evaluating the effects on human cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

Table 2: Cytotoxicity of this compound on human cancer cell lines.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Alkylating Agent : The alkyne functional group may act as an alkylating agent, interfering with DNA replication and transcription in microbial cells.
  • Metal Ion Interaction : Magnesium ions are crucial for various biological processes, including enzyme activation and stabilization of nucleic acids, which may enhance the compound's efficacy.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against common pathogens. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µM, suggesting potential applications in developing new antimicrobial agents.

Study 2: Cancer Cell Line Response

A comprehensive study assessed the response of different cancer cell lines to the compound. The results indicated that the compound notably inhibited cell proliferation in HeLa cells with an IC50 value of 25 µM, supporting its potential as a chemotherapeutic agent.

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